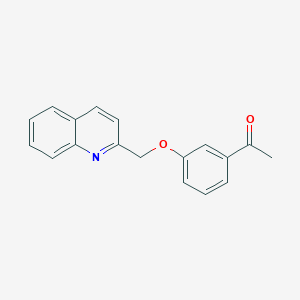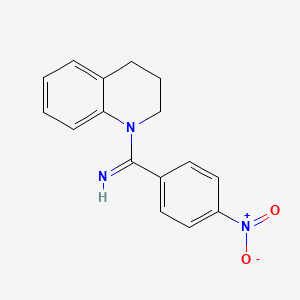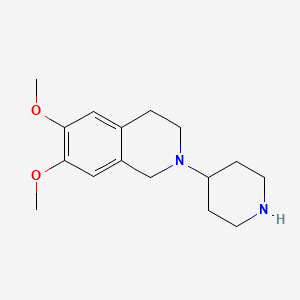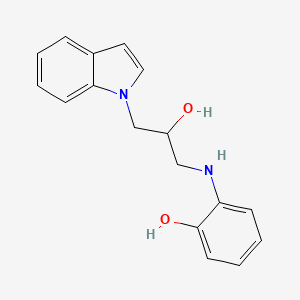![molecular formula C14H14O4S B15064155 1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)
1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves multiple steps, typically starting with the formation of the isochroman and thiopyran rings. The synthetic route often includes:
Cyclization Reactions: The formation of the spirocyclic structure is achieved through cyclization reactions involving appropriate precursors.
Oxidation and Reduction: Specific oxidation and reduction steps are employed to introduce the oxo and carboxylic acid functionalities.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the thiopyran ring, using reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions include substituted derivatives and modified spirocyclic structures.
Scientific Research Applications
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid can be compared with other spirocyclic compounds:
Similar Compounds: Examples include 4-oxo-3,4,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1’-cyclopentanes] and 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros[benzo[h]quinazoline-5,1’-cycloalkanes]
Uniqueness: The presence of both isochroman and thiopyran rings in the same molecule, along with the specific functional groups, makes it unique compared to other spirocyclic compounds.
Properties
Molecular Formula |
C14H14O4S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
1-oxospiro[4H-isochromene-3,4'-thiane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c15-12(16)11-9-3-1-2-4-10(9)13(17)18-14(11)5-7-19-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
InChI Key |
QLTMCIINOXARII-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)
![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)







![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

